molecular formula C17H28N4O3S B2940701 tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate CAS No. 1353966-92-3

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B2940701
CAS No.: 1353966-92-3
M. Wt: 368.5
InChI Key: QCBCEIQQJPERAE-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a piperidine ring substituted with a methoxy group at position 6 and a methylthio group at position 2 of the pyrimidine core. The tert-butyl carbamate group at the piperidine nitrogen enhances steric bulk and may modulate pharmacokinetic properties, such as metabolic stability .

Properties

IUPAC Name

tert-butyl N-[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)20(4)12-8-7-9-21(11-12)13-10-14(23-5)19-15(18-13)25-6/h10,12H,7-9,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBCEIQQJPERAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=CC(=NC(=N2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate, with CAS number 1353966-92-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

The molecular formula of the compound is C17H28N4O3SC_{17}H_{28}N_{4}O_{3}S, with a molecular weight of 368.49 g/mol. The compound is characterized by the presence of a pyrimidine ring, piperidine structure, and a tert-butyl carbamate moiety, which are known to influence its biological activity.

PropertyValue
CAS Number1353966-92-3
Molecular FormulaC17H28N4O3S
Molecular Weight368.49 g/mol
Storage ConditionsSealed in dry, 2-8°C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with piperidine and subsequent carbamate formation. This synthetic route is crucial for obtaining compounds with specific pharmacological profiles.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have demonstrated effective inhibition of microtubule assembly and induced apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . These findings suggest that the compound may act as a microtubule-destabilizing agent, which is a promising mechanism for anticancer drugs.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Studies have shown that similar structures can inhibit key proteins such as topoisomerase II and EGFR, which play critical roles in cancer cell growth and survival .

Case Studies

  • Microtubule Destabilization : In vitro studies revealed that certain derivatives could cause significant morphological changes in cancer cells at concentrations as low as 1 μM, enhancing caspase activity indicative of apoptosis at higher concentrations (10 μM) .
  • Cell Cycle Analysis : Compounds related to this structure were found to alter the cell cycle distribution in treated cells, promoting G0/G1 phase arrest and reducing the proportion of cells in S phase .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 6-methoxy, 2-(methylthio), piperidin-3-yl C₁₇H₂₇N₅O₃S (estimated) ~381.5 (estimated) Pyrimidine core with sulfur-containing substituent; piperidine enhances conformational flexibility .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () 5-fluoro, 4-hydroxy, 6-methyl C₁₁H₁₆FN₃O₃ 257.26 Fluorine increases electronegativity; hydroxy group may participate in hydrogen bonding .
tert-Butyl (6-methoxypyridin-2-yl)carbamate () 6-methoxy (pyridine) C₁₁H₁₆N₂O₃ 224.26 Pyridine instead of pyrimidine; lacks sulfur substituents .
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate () 5,6-dimethoxy (pyridine) C₁₃H₂₀N₂O₄ 268.31 Dual methoxy groups increase hydrophilicity .
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate () 6-bromo, 2-chloro (pyridine) C₁₁H₁₄BrClN₂O₂ 321.60 Halogen substituents enhance reactivity for cross-coupling reactions .

Key Differences and Implications

Core Heterocycle: The target compound’s pyrimidine core (vs. Piperidine substitution introduces a saturated ring, which may reduce planarity and improve solubility compared to aromatic pyridine derivatives .

Substituent Effects: The methylthio group at position 2 (target compound) is a stronger electron donor than methoxy or halogens, influencing reactivity in nucleophilic substitution or oxidation reactions . Fluoro () and hydroxy groups () enhance polarity and metabolic stability but may reduce cell permeability .

Molecular Weight and Steric Effects :

  • The target compound’s higher molecular weight (~381.5 g/mol) compared to simpler pyridine analogs (e.g., 224.26 g/mol in ) suggests increased steric bulk, which could impact bioavailability .

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